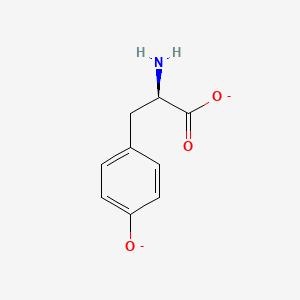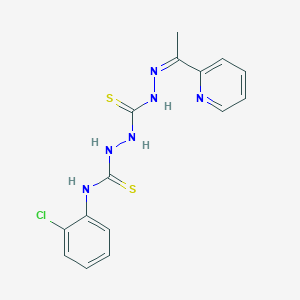
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide is a synthetic peptide substrate extensively used in enzymatic assays. This compound is particularly valuable in measuring the activity of proteases, especially those involved in blood coagulation and fibrinolysis. Its intricate structure and diverse functionalities make it an invaluable tool in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide typically involves peptide coupling reactions. The process begins with the protection of amino groups using benzyloxycarbonyl (Cbz) groups. The protected amino acids are then sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The final step involves the deprotection of the Cbz groups to yield the desired peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to achieve the required purity levels for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the cleavage of peptide bonds.
Oxidation: Involving the methoxy group, which can be oxidized to form corresponding quinones.
Substitution: The benzyloxycarbonyl group can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like trypsin or chymotrypsin in buffered aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Catalysts like palladium on carbon (Pd/C) in hydrogenation reactions.
Major Products Formed
Hydrolysis: Produces smaller peptide fragments and free amino acids.
Oxidation: Results in the formation of quinones and other oxidized derivatives.
Substitution: Leads to the formation of deprotected peptides and other substituted products.
Applications De Recherche Scientifique
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide is widely used in various scientific research fields:
Chemistry: As a substrate in enzymatic assays to study protease activity.
Biology: In the investigation of protein-protein interactions and enzyme kinetics.
Medicine: For the development of diagnostic assays and therapeutic agents targeting proteases involved in diseases like cancer and thrombosis.
Industry: In the production of peptide-based drugs and biochemical reagents.
Mécanisme D'action
The compound exerts its effects by serving as a substrate for proteases. Upon enzymatic cleavage, it releases a fluorescent or chromogenic product, which can be quantitatively measured. This allows researchers to determine the activity of specific proteases and study their inhibition or activation under various conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 7-amino-4-methylcoumarin (Z-AARR-AMC): Another peptide substrate used in similar assays.
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-nitroanilide (Z-AARR-pNA): Used for colorimetric detection of protease activity.
Uniqueness
N-Benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide is unique due to its specific structure, which allows for the release of a 4-methoxy-2-naphthylamide moiety upon cleavage. This provides a distinct advantage in assays requiring high sensitivity and specificity.
Propriétés
Numéro CAS |
56674-16-9 |
|---|---|
Formule moléculaire |
C34H46N10O6 |
Poids moléculaire |
690.8 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methoxynaphthalen-2-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H46N10O6/c1-21(41-34(48)50-20-22-10-4-3-5-11-22)29(45)43-27(15-9-17-40-33(37)38)31(47)44-30(46)26(14-8-16-39-32(35)36)42-24-18-23-12-6-7-13-25(23)28(19-24)49-2/h3-7,10-13,18-19,21,26-27,42H,8-9,14-17,20H2,1-2H3,(H,41,48)(H,43,45)(H4,35,36,39)(H4,37,38,40)(H,44,46,47)/t21-,26-,27-/m0/s1 |
Clé InChI |
DBYOPBQTYFSYLS-PUUVEUEGSA-N |
SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(=O)C(CCCN=C(N)N)NC1=CC2=CC=CC=C2C(=C1)OC)NC(=O)OCC3=CC=CC=C3 |
Key on ui other cas no. |
56674-16-9 |
Synonymes |
Cbz-Ala-Arg-Arg-MNA N-benzyloxycarbonyl-alanyl-arginyl-arginine 4-methoxy-2-naphthylamide Z-Ala-Arg-Arg-4-MNA Z-ARR-MNA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-2-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine](/img/structure/B1233705.png)

![ethyl 5-[[(E)-(3-methoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1233711.png)
![(1S,2R,18R,19R,22S,25R,28R,40R)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-15-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3(50),4,6(49),8(48),9,11,14,16,29(45),30,32,34(39),35,37,46-pentadecaene-40-carboxylic acid](/img/structure/B1233712.png)

![N-((1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl)-9-methyl-9H-purin-6-amine](/img/structure/B1233714.png)

![[(1R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate](/img/structure/B1233717.png)


